molecular formula C19H14N6 B5355133 2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile

2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile

Katalognummer: B5355133
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: OBCSBSPXDLKRMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile, commonly known as BPN-155, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPN-155 is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. Inhibition of NMT by BPN-155 has been shown to have promising effects in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Wirkmechanismus

BPN-155 exerts its therapeutic effects by inhibiting the enzyme 2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile, which is involved in the co-translational myristoylation of proteins. Myristoylation is a crucial post-translational modification that is required for the proper localization and function of many proteins. Inhibition of this compound by BPN-155 leads to the accumulation of non-myristoylated proteins, which can have deleterious effects on cellular function, particularly in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on this compound, BPN-155 has been shown to have other biochemical and physiological effects. BPN-155 has been shown to induce autophagy, a process by which cells degrade and recycle their own components. Autophagy induction by BPN-155 has been shown to contribute to its anti-tumor effects. BPN-155 has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to the neuroprotective effects of BPN-155 in neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BPN-155 as a therapeutic agent is its specificity for 2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile. Unlike other small molecule inhibitors, BPN-155 does not inhibit other enzymes involved in protein myristoylation, which can lead to off-target effects. However, one limitation of BPN-155 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potential toxicity of BPN-155 in humans is not yet fully understood, and further studies are needed to assess its safety and efficacy in clinical trials.

Zukünftige Richtungen

There are several future directions for the development and application of BPN-155. One potential area of research is the optimization of the synthesis method to improve the yield and purity of BPN-155. Another area of research is the development of more water-soluble analogs of BPN-155 that can be administered more easily in vivo. Additionally, further studies are needed to fully understand the mechanism of action of BPN-155 and to identify other potential therapeutic targets for this molecule. Finally, clinical trials are needed to assess the safety and efficacy of BPN-155 in humans and to determine its potential as a therapeutic agent for various diseases.

Synthesemethoden

BPN-155 can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of BPN-155 begins with the condensation of 2-aminonicotinic acid with 2-(1H-benzimidazol-1-yl)pyridine to form an amide intermediate. This intermediate is then reacted with methyl chloroformate to form the corresponding carbamate. The final step in the synthesis involves the reaction of the carbamate with sodium cyanide to yield BPN-155.

Wissenschaftliche Forschungsanwendungen

BPN-155 has been extensively studied for its therapeutic potential in various diseases. In cancer, inhibition of 2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile by BPN-155 has been shown to have anti-proliferative effects in multiple cancer cell lines, including breast, lung, and colon cancer. In infectious diseases, BPN-155 has been shown to have potent activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. In neurological disorders, BPN-155 has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

2-[[2-(benzimidazol-1-yl)pyridin-3-yl]methylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6/c20-11-14-5-3-9-21-18(14)23-12-15-6-4-10-22-19(15)25-13-24-16-7-1-2-8-17(16)25/h1-10,13H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCSBSPXDLKRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)CNC4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.